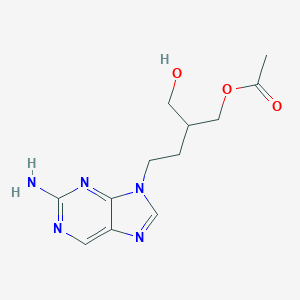

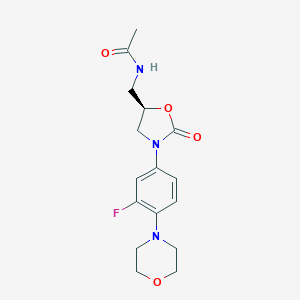

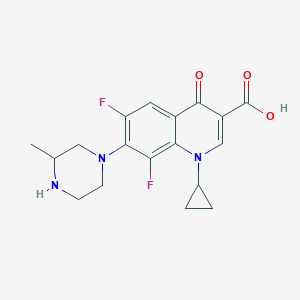

![molecular formula C20H24FN3O4 B193971 9-Fluoro-3-metil-10-(4-metilpiperazin-1-il)-7-oxo-3,7-dihidro-2H-[1,4]oxazino[2,3,4-ij]quinolina-6-carboxilato de etilo CAS No. 177472-30-9](/img/structure/B193971.png)

9-Fluoro-3-metil-10-(4-metilpiperazin-1-il)-7-oxo-3,7-dihidro-2H-[1,4]oxazino[2,3,4-ij]quinolina-6-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.

Aplicaciones Científicas De Investigación

Agente Antibacteriano

Ofloxacina es un agente antibacteriano sintético fluoroquinolónico que inhibe la actividad de superenrollamiento de la ADN girasa bacteriana, deteniendo la replicación del ADN. Esto lo convierte en un tratamiento eficaz contra una variedad de infecciones bacterianas .

Degradación Fotocatalítica

Estudios recientes han explorado el uso de fotocatalizadores como ZnO para la degradación mejorada de antibióticos, incluida la ofloxacina. El proceso implica electrones y huecos fotogenerados que contribuyen a la descomposición de los compuestos antibióticos .

Espectro Antimicrobiano

Ofloxacina y su isómero levofloxacina son conocidas por sus amplios espectros antibacterianos. Se utilizan para tratar infecciones causadas por diversas bacterias y son significativas en el desarrollo de fluoroquinolonas ópticamente activas .

Espectroscopia Raman

La espectroscopia Raman se ha utilizado para predecir la concentración de ofloxacina en formulaciones farmacéuticas. Se emplean arquitecturas avanzadas de redes neuronales como CNN y LSTM para analizar datos espectrales Raman para este propósito .

Sistemas de Administración de Medicamentos

Se han desarrollado materiales nanoestructurados diseñados para la administración de ofloxacina. Se han estudiado combinaciones con nanopartículas de plata, nanopartículas basadas en sílice mesoporosa y nanopartículas basadas en Pluronic/sílice por su potencial en la administración dirigida de fármacos .

Mecanismo De Acción

Target of Action

The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition halts DNA replication, leading to the death of the bacteria.

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation .

Propiedades

Número CAS |

177472-30-9 |

|---|---|

Fórmula molecular |

C20H24FN3O4 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |

Clave InChI |

OEHYGCZCGGEXKX-LBPRGKRZSA-N |

SMILES |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

SMILES isomérico |

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

SMILES canónico |

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |

Apariencia |

White Solid to Pale Yellow Solid |

melting_point |

>216°C (dec.) |

Pictogramas |

Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Levofloxacin Ethyl Ester; (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester; USP Levofloxacin Related Compound C; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

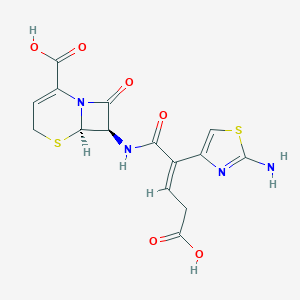

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)

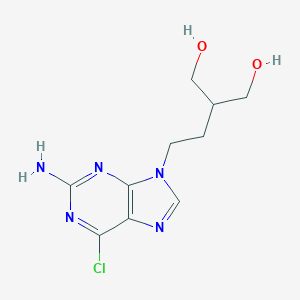

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

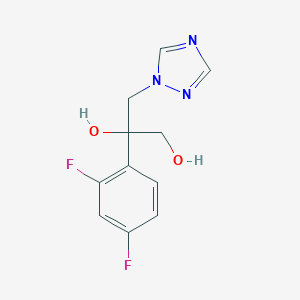

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)